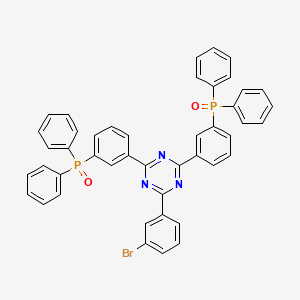
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): is a complex organic compound that features a triazine core substituted with bromophenyl and phenylene groups, and further functionalized with diphenylphosphine oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by the introduction of bromophenyl and phenylene groups through substitution reactions. The final step involves the addition of diphenylphosphine oxide groups under controlled conditions, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can undergo various chemical reactions, including:
Oxidation: The diphenylphosphine oxide groups can be further oxidized to form phosphine oxides.
Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium amide or thiourea are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups would yield diphenylphosphine oxides, while reduction of the bromophenyl groups would yield phenyl-substituted triazine derivatives.
Scientific Research Applications
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: Its potential as a bioactive molecule is being explored, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. The triazine core can interact with nucleic acids or proteins, while the diphenylphosphine oxide groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can be compared with other triazine-based compounds, such as:
Melamine: A simpler triazine derivative used in the production of resins and plastics.
Cyanuric chloride: Another triazine compound used as a precursor in the synthesis of herbicides and dyes.
The uniqueness of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) lies in its complex structure, which imparts specific chemical and physical properties that are not found in simpler triazine derivatives. This makes it particularly valuable in advanced research and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-4,6-bis(3-diphenylphosphorylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32BrN3O2P2/c46-36-19-13-16-33(30-36)43-47-44(34-17-14-28-41(31-34)52(50,37-20-5-1-6-21-37)38-22-7-2-8-23-38)49-45(48-43)35-18-15-29-42(32-35)53(51,39-24-9-3-10-25-39)40-26-11-4-12-27-40/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFEOJKWVLWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)Br)C6=CC(=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32BrN3O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
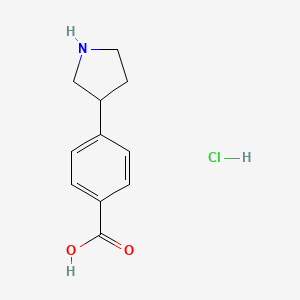
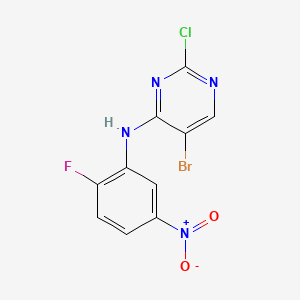
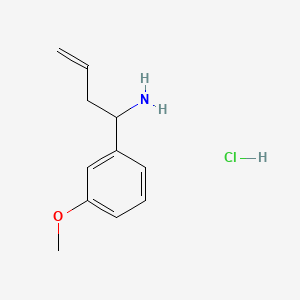
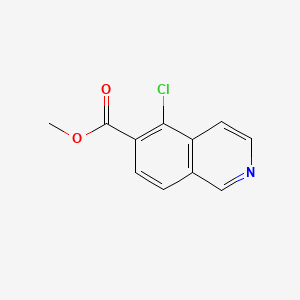
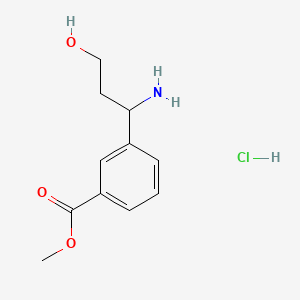
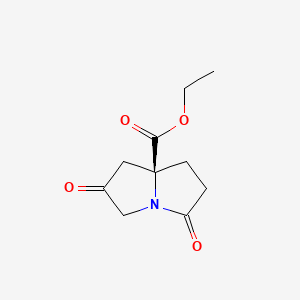
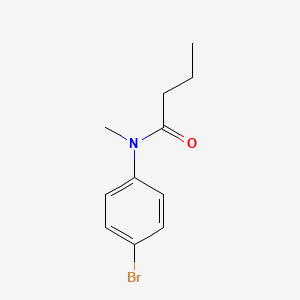
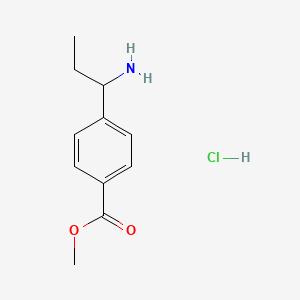
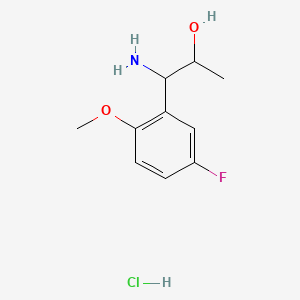
![(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8182302.png)
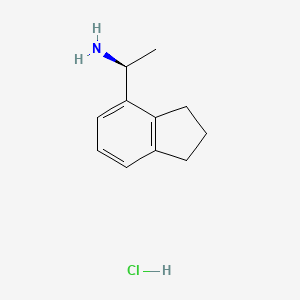
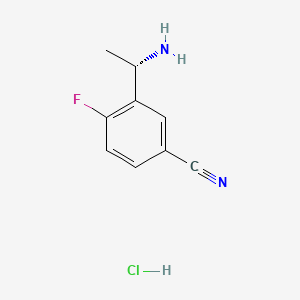
![Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate](/img/structure/B8182336.png)

